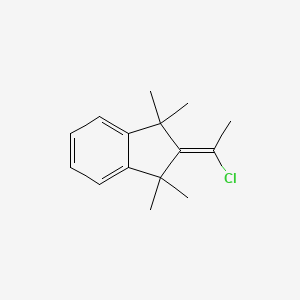
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a chloroethylidene group and a tetramethyl-substituted indene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a tetramethylindene precursor with a chloroethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloroethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted indene
Substitution: Amino or thio-substituted indene derivatives
Applications De Recherche Scientifique
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethylidene group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the chloroethylidene group, making it less reactive in certain types of chemical reactions.
2-(1-Bromoethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
2-(1-Ethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the chloroethylidene group in 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene imparts unique reactivity, making it a valuable compound for various chemical transformations and applications. Its ability to undergo nucleophilic substitution and other reactions makes it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
919301-27-2 |
|---|---|
Formule moléculaire |
C15H19Cl |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
2-(1-chloroethylidene)-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C15H19Cl/c1-10(16)13-14(2,3)11-8-6-7-9-12(11)15(13,4)5/h6-9H,1-5H3 |
Clé InChI |
BWDAQAPUXLALAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


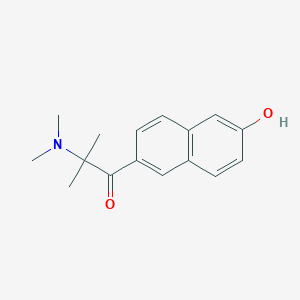

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)


![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
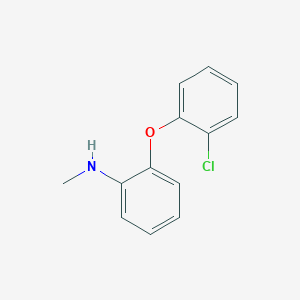
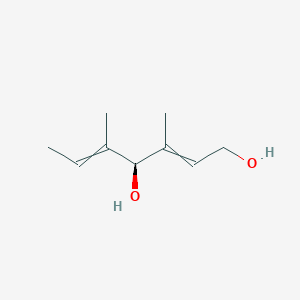
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
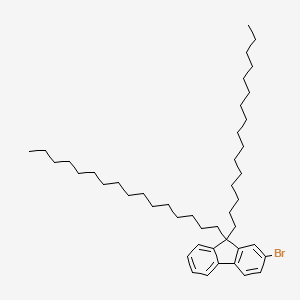
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
